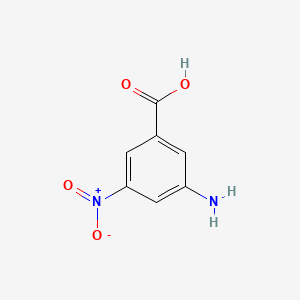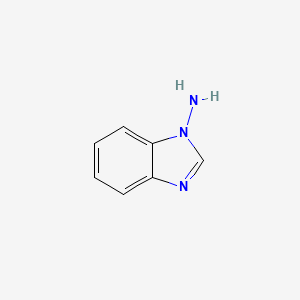
3-Bromo-4-(tert-butyl)aniline
Overview
Description
3-Bromo-4-(tert-butyl)aniline is a chemical compound with the CAS Number: 103275-21-4 . It has a molecular weight of 228.13 and its molecular formula is C10H14BrN . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 3-Bromo-4-(tert-butyl)aniline could potentially involve the Sandmeyer reaction , which is a well-known reaction used for the conversion of an aryl amine to an aryl halide in the presence of Cu(I) halide via the formation of a diazonium salt intermediate .Molecular Structure Analysis
The molecular structure of 3-Bromo-4-(tert-butyl)aniline consists of a total of 26 bonds, including 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine (aromatic) .Chemical Reactions Analysis
The Sandmeyer reaction is one of the key reactions involving 3-Bromo-4-(tert-butyl)aniline. This reaction can be processed with or without copper catalysts for the formation of C–X (X = Cl, Br, I, etc.), C-CF3/CF2, C–CN, C–S, etc., linkages . As a result, corresponding aryl halides, trifluoromethylated compounds, aryl nitriles, and aryl thioethers can be obtained .Physical And Chemical Properties Analysis
3-Bromo-4-(tert-butyl)aniline is a liquid at room temperature . The exact density, boiling point, and melting point are not specified in the sources .Scientific Research Applications
Nanotechnology
Lastly, 3-Bromo-4-(tert-butyl)aniline can serve as a building block in nanotechnology. It can be used to synthesize nanoscale structures or as a stabilizing agent for nanoparticles due to its ability to bind to metal surfaces, which is essential in the fabrication of nanodevices and sensors.
Each of these applications leverages the unique chemical structure of 3-Bromo-4-(tert-butyl)aniline , exploiting its reactivity and steric effects to create materials and compounds with desirable properties for various scientific fields .
Mechanism of Action
Mode of Action
Anilines typically undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution . The presence of the bromine and tert-butyl groups on the aniline ring may influence its reactivity and interaction with its targets.
Pharmacokinetics
The compound’s lipophilicity, indicated by its log po/w value, suggests it may have good absorption and distribution characteristics .
Safety and Hazards
Future Directions
While specific future directions for 3-Bromo-4-(tert-butyl)aniline are not mentioned in the sources, the compound’s potential involvement in the Sandmeyer reaction suggests it could be used to construct a variety of carbon-halogen, carbon-phosphorous, carbon-sulfur, carbon-boron, etc. linkages . This could open up new possibilities for the synthesis of various organic compounds.
properties
IUPAC Name |
3-bromo-4-tert-butylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNHKDCJNXKFFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329774 | |
| Record name | 3-Bromo-4-(tert-butyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(tert-butyl)aniline | |
CAS RN |
103275-21-4 | |
| Record name | 3-Bromo-4-(tert-butyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



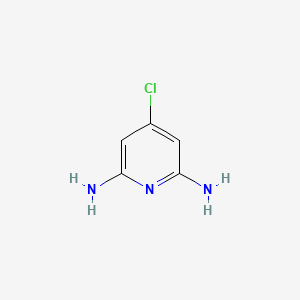
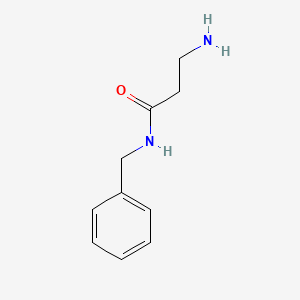
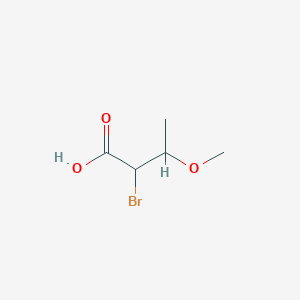
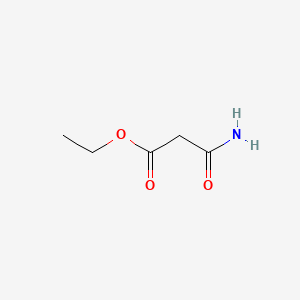
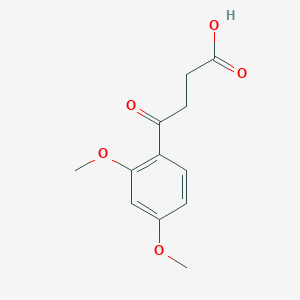
![1-[4-(4-Nitrophenoxy)phenyl]ethanone](/img/structure/B1267599.png)
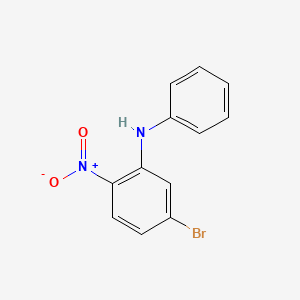
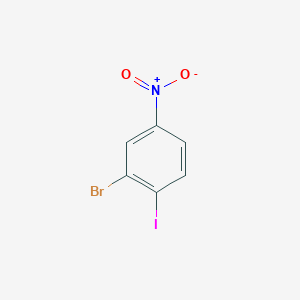
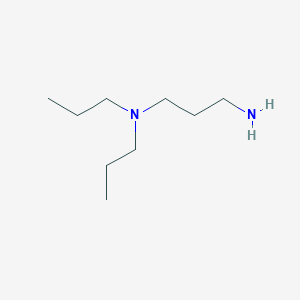
![Ethyl 2-[(2-phenylacetyl)amino]acetate](/img/structure/B1267606.png)

